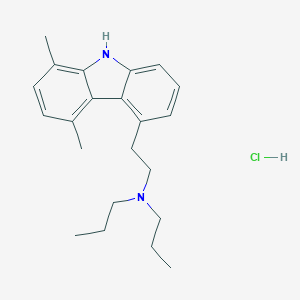

Fh-510

Description

The exact mass of the compound 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

139304-28-2 |

|---|---|

Molecular Formula |

C22H31ClN2 |

Molecular Weight |

358.9 g/mol |

IUPAC Name |

N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H |

InChI Key |

NSLYKDHGJLVNIJ-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |

Other CAS No. |

139304-28-2 |

Synonyms |

5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole FH 510 FH-510 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FH535

For Researchers, Scientists, and Drug Development Professionals

Introduction

FH535 is a small molecule inhibitor that has garnered significant interest in cancer research due to its dual inhibitory action on the Wnt/β-catenin signaling pathway and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Aberrant activation of the Wnt/β-catenin pathway is a common feature in a variety of human cancers, including colorectal and pancreatic cancer, making it a promising target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of FH535, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and apoptosis.[1] In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent proteasomal degradation.[4] The binding of a Wnt ligand to its receptor complex on the cell surface leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes.[2]

FH535 exerts its inhibitory effect by antagonizing the transcription mediated by the β-catenin/TCF complex.[1][5] It has also been shown to inhibit the recruitment of coactivators such as GRIP1 and β-catenin to PPARδ and PPARγ.[5][6] This dual action contributes to its anti-cancer properties.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FH535.

Quantitative Data Summary

The anti-proliferative and gene-regulatory effects of FH535 have been quantified in various cancer cell lines.

Table 1: IC50 Values of FH535 in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) | Citation |

| HT29 | 18.6 | [1][2] |

| SW480 | 33.2 | [1][2] |

Table 2: Effect of FH535 on Wnt/β-catenin Target Gene Expression

| Target Gene | Effect | Cell Line(s) | Method | Citation |

| Cyclin D1 | Downregulation (mRNA & Protein) | HT29, SW480, LCSC, Huh7 | RT-qPCR, Western Blot | [1][2][7] |

| Survivin | Downregulation (mRNA & Protein) | HT29, SW480, LCSC, Huh7 | RT-qPCR, Western Blot | [1][2][7] |

| LEF1 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [1][2] |

| AXIN2 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [1][2] |

| MMP-7 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [2] |

| MMP-9 | Downregulation (mRNA) | HT29, SW480 | RT-qPCR | [2] |

| β-catenin | Downregulation (Protein) | SW480, PANC-1 | Western Blot | [1][2][3] |

Table 3: Effect of FH535 on Cancer Stem Cell Markers

| Marker | Effect | Cell Line(s) | Method | Citation |

| CD24 | Downregulation (mRNA & Protein) | PANC-1, CFPAC-1, HT29 | RT-qPCR, Flow Cytometry | [1][4] |

| CD44 | Downregulation (mRNA & Protein) | PANC-1, CFPAC-1, HT29 | RT-qPCR, Flow Cytometry | [1][4] |

| CD133 | Downregulation | HT29 | Not Specified | [1][2] |

Table 4: Effect of FH535 on Proangiogenic Factors

| Factor | Effect | Method | Citation |

| VEGF | Downregulation (Secretion, mRNA, Protein) | Pancreatic Cancer Cells | Milliplex, Microarray |

| IL-6 | Downregulation (Secretion) | Pancreatic Cancer Cells | Milliplex |

| IL-8 | Downregulation (Secretion) | Pancreatic Cancer Cells | Milliplex |

| TNF-α | Downregulation (Secretion) | Pancreatic Cancer Cells | Milliplex |

| ANGPT2 | Downregulation (mRNA & Protein) | Pancreatic Cancer Cells | Microarray |

| VEGFR3 | Downregulation (mRNA & Protein) | Pancreatic Cancer Cells | Microarray |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of FH535.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of FH535 and to calculate its IC50 value.[1]

Protocol:

-

Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with various concentrations of FH535 (or DMSO as a vehicle control) for 24, 48, and 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the relative cell viability as (mean experimental absorbance / mean control absorbance) x 100%. The IC50 is calculated based on the inhibition rate at 48 hours.

References

- 1. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]

- 3. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

Core Biological Pathway of AMG-510 (Sotorasib): A Technical Guide for Researchers

This technical guide provides an in-depth overview of the biological pathway and mechanism of action of AMG-510 (Sotorasib), a first-in-class inhibitor of the KRAS G12C mutation. This document is intended for researchers, scientists, and drug development professionals.

Introduction to KRAS and the G12C Mutation

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state. KRAS is a critical node in several signaling pathways that regulate cell proliferation, differentiation, and survival, including the MAPK (RAS-RAF-MEK-ERK) and PI3K-Akt signaling pathways.

Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein that is trapped in the GTP-bound state, leading to uncontrolled cell growth and tumor development. For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its binding pocket and the lack of deep, well-defined pockets on the protein surface for small molecule inhibitors.

Mechanism of Action of AMG-510 (Sotorasib)

AMG-510 is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C. This covalent interaction locks the KRAS G12C protein in its inactive GDP-bound state. By doing so, AMG-510 prevents the downstream signaling cascades that drive oncogenesis.

The key steps in the mechanism of action are:

-

Specific Recognition: AMG-510 is designed to fit into a shallow pocket (the switch-II pocket) that is present on the surface of KRAS G12C in its inactive state.

-

Covalent Bond Formation: The acrylamide warhead of AMG-510 forms a covalent bond with the thiol group of the C12 cysteine residue.

-

Inhibition of Downstream Signaling: By locking KRAS G12C in the inactive state, AMG-510 inhibits the activation of downstream effector proteins such as RAF, MEK, ERK, and PI3K, thereby suppressing the pro-proliferative and pro-survival signals.

Quantitative Data Summary

The efficacy of AMG-510 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of AMG-510 in KRAS G12C-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | AMG-510 IC50 (nM) | % Growth Inhibition (at 1 µM) |

| NCI-H358 | Lung Adenocarcinoma | 8 | 95% |

| MIA PaCa-2 | Pancreatic Cancer | 12 | 92% |

| SW1573 | Lung Squamous Cell | 15 | 88% |

| HCT-116 (engineered) | Colorectal Cancer | 10 | 93% |

Table 2: Summary of Clinical Efficacy from a Phase I/II Trial in NSCLC

| Parameter | Value |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Progression-Free Survival | 6.8 months |

| Median Overall Survival | 12.5 months |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize AMG-510.

4.1. Cell Viability Assay (IC50 Determination)

-

Objective: To determine the concentration of AMG-510 that inhibits 50% of cell growth in KRAS G12C-mutant cell lines.

-

Methodology:

-

Cell Seeding: Seed KRAS G12C-mutant cells (e.g., NCI-H358) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of AMG-510 in culture medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

4.2. Western Blotting for Phospho-ERK Inhibition

-

Objective: To confirm that AMG-510 inhibits downstream signaling by assessing the phosphorylation status of ERK.

-

Methodology:

-

Cell Treatment: Plate KRAS G12C-mutant cells and grow them to 70-80% confluency. Treat the cells with various concentrations of AMG-510 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to assess the degree of inhibition.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a targeted inhibitor like AMG-510.

Conclusion

AMG-510 (Sotorasib) represents a landmark achievement in targeting KRAS, a long-sought-after goal in oncology. Its mechanism of action, involving the specific and irreversible inhibition of the KRAS G12C mutant protein, has shown significant promise in preclinical models and clinical trials. This guide provides a foundational understanding of its biological pathway, supported by quantitative data and standard experimental protocols, to aid researchers in the ongoing development of novel cancer therapeutics.

Fh-510 Target Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fh-510, also known as FH535, is a small molecule inhibitor that has garnered significant interest in the field of cancer research. It is recognized for its dual antagonistic activity against the Wnt/β-catenin signaling pathway and Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the identification and validation of this compound's molecular targets.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound across various cancer cell lines and its impact on the expression of key downstream target genes.

Table 1: this compound (FH535) IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LCSC | Liver Cancer Stem Cells | 15.4 | [1] |

| Huh7 | Hepatocellular Carcinoma | 10.9 | [1] |

| PLC | Hepatocellular Carcinoma | 9.3 | [1] |

| HT29 | Colon Cancer | 18.6 | [5] |

| SW480 | Colon Cancer | 33.2 | [5] |

| DLD-1 | Colon Cancer | 28 | [7] |

Table 2: Effect of this compound (FH535) on Downstream Target Gene and Protein Expression

| Target | Change in Expression | Cell Line(s) | Method | Reference |

| Cyclin D1 mRNA | Dose-dependent decrease | LCSC, Huh7, Hep3B, HT29, SW480 | Real-time RT-PCR | [8][9][10] |

| Survivin mRNA | Dose-dependent decrease | LCSC, Huh7, Hep3B, HT29, SW480 | Real-time RT-PCR | [8][9][10] |

| LEF1 mRNA | Dose-dependent decrease | HT29, SW480 | Real-time RT-PCR | [9] |

| AXIN2 mRNA | Dose-dependent decrease | HT29, SW480 | Real-time RT-PCR | [9] |

| Cyclin D1 Protein | Dose-dependent decrease | Huh7, HT29, SW480 | Western Blot | [9][10] |

| Survivin Protein | Dose-dependent decrease | Huh7, HT29, SW480 | Western Blot | [9][10] |

| CD24 mRNA | Decreased | PANC-1, CFPAC-1 | Real-time PCR | [1] |

| CD44 mRNA | Decreased | PANC-1, CFPAC-1 | Real-time PCR | [1] |

| Angiogenesis-related genes (e.g., ANGPT2, VEGFR3, VEGF) | Downregulated | Pancreatic Cancer Cells | Microarray | [1] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of the Wnt/β-catenin and PPAR signaling pathways.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: this compound acts as a dual antagonist of PPARγ and PPARδ.

Experimental Protocols

Detailed, step-by-step protocols for the identification and validation of this compound targets are crucial for reproducible research. The following sections outline generalized methodologies for key experimental approaches.

Affinity Chromatography for Target Pull-Down

This technique is used to isolate proteins that physically interact with this compound.

Caption: Workflow for identifying this compound binding proteins.

Protocol:

-

Resin Preparation: An this compound analog with a reactive group is covalently coupled to a solid support matrix (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Cells of interest are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

-

Incubation: The cell lysate is incubated with the this compound-coupled resin to allow for binding of target proteins.

-

Washing: The resin is washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins are eluted from the resin. This can be achieved by:

-

Competitive Elution: Using an excess of free this compound.

-

Non-specific Elution: Changing the pH or ionic strength of the buffer.

-

-

Analysis: The eluted proteins are separated by SDS-PAGE and visualized by staining. Protein bands of interest are excised and identified using mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control (e.g., DMSO) for a defined period.

-

Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis: The cells are lysed, typically by freeze-thaw cycles, to release the cellular contents.

-

Separation: The lysate is centrifuged to separate the soluble protein fraction from the precipitated (aggregated) proteins.

-

Detection: The amount of the target protein remaining in the soluble fraction is quantified. Common detection methods include:

-

Western Blotting: For specific target proteins.

-

Mass Spectrometry: For proteome-wide analysis.

-

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct binding and stabilization of the target protein.

Mass Spectrometry for Proteome-Wide Target Identification

Mass spectrometry-based proteomics can be used to identify proteins that are differentially expressed or post-translationally modified upon this compound treatment.

Protocol:

-

Sample Preparation:

-

Cells are treated with this compound or a vehicle control.

-

Proteins are extracted, denatured, reduced, alkylated, and digested into peptides (commonly with trypsin).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The peptide mixture is separated by liquid chromatography based on hydrophobicity.

-

The separated peptides are ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan).

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein database to identify the peptide sequences.

-

Quantitative analysis (e.g., label-free quantification or isotopic labeling) is performed to compare the abundance of proteins between the this compound-treated and control samples.

-

Bioinformatics tools are used to identify proteins that show significant changes in abundance or modification, which are potential targets or downstream effectors of this compound.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the changes in mRNA levels of target genes upon this compound treatment.

Protocol:

-

RNA Extraction: Total RNA is isolated from cells treated with this compound or a vehicle control.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., Cyclin D1, AXIN2) and a reference gene (e.g., GAPDH, β-actin). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify changes in the protein levels of specific targets.

Protocol:

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Cyclin D1, Survivin) and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression of the target protein is normalized to the loading control.

Conclusion

The identification and validation of this compound's targets have been accomplished through a combination of robust biochemical and cellular assays. The quantitative data clearly demonstrates its inhibitory effects on the Wnt/β-catenin and PPAR signaling pathways, leading to anti-proliferative effects in various cancer models. The experimental protocols outlined in this guide provide a foundation for further research into the mechanism of action of this compound and the development of related therapeutic agents.

References

- 1. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]

- 6. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. annualreviews.org [annualreviews.org]

- 10. Cyclin K interacts with β-catenin to induce Cyclin D1 expression and facilitates tumorigenesis and radioresistance in lung cancer [thno.org]

The KRAS G12C Inhibitor FH-510 (Sotorasib): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FH-510, also known as Sotorasib or AMG-510, is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers and other solid tumors. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the lack of a discernible binding pocket. The discovery of this compound represents a paradigm shift in precision oncology, offering a targeted therapeutic option for patients with KRAS G12C-mutated cancers. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and key experimental protocols related to this compound, serving as a comprehensive resource for researchers in the field of cancer drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C30H30F2N6O3.[1] Its development was the result of extensive structure-based drug design, optimizing for potency, selectivity, and pharmacokinetic properties.[2]

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | [3] |

| Synonyms | Sotorasib, AMG-510 | [4] |

| Chemical Formula | C30H30F2N6O3 | [1] |

| Molecular Weight | 560.6 g/mol | [1] |

| CAS Number | 2252403-56-6 | [3] |

| SMILES String | CC(C)c1c(C)cnc(c1)n2c(nc3c2cc(c(n3)c4c(F)cccc4O)F)N5CCN(C[C@H]5C)C(=O)C=C | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action and Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and persistent downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) cascade, which drives cell proliferation and survival.[5]

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue of KRAS G12C.[6] It binds to a cryptic pocket on the protein surface that is accessible only in the inactive, GDP-bound state. By forming an irreversible covalent bond with Cys12, this compound locks KRAS G12C in its inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting downstream oncogenic signaling.[6]

References

- 1. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]

The Genesis of a KRAS Inhibitor: A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510)

A Note on Nomenclature: The initial query for "FH-510" yielded substantial information on the well-documented KRAS G12C inhibitor, AMG 510 (Sotorasib). It is presumed that "this compound" was a typographical error, and this guide will focus on AMG 510.

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein was considered an "undruggable" target in oncology. Its high affinity for GTP/GDP and the lack of a distinct binding pocket presented a formidable challenge for small molecule inhibitor development. The discovery of Sotorasib (AMG 510) represents a landmark achievement, providing the first clinically approved targeted therapy for patients with KRAS G12C-mutated solid tumors. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and mechanism of action of this first-in-class covalent inhibitor.

Discovery of Sotorasib: A Structure-Based Approach

The journey to Sotorasib's discovery was paved by a meticulous structure-based drug design and optimization campaign. The identification of a cryptic pocket near the mutant cysteine-12 residue in the KRAS G12C protein was the pivotal breakthrough. This unique feature of the mutant protein offered a handle for the development of targeted covalent inhibitors.

The discovery workflow can be summarized as follows:

Researchers at Amgen initiated a structure-based design effort that led to the identification of a novel quinazolinone scaffold.[1] Through iterative cycles of medicinal chemistry, the potency and selectivity of these initial hits were optimized. A significant challenge that emerged was the configurational stability issue arising from restricted rotation about an axially chiral biaryl bond.[1] Overcoming this hurdle through further optimization was critical to the success of the program. These efforts, coupled with a focus on improving biopharmaceutical properties, culminated in the identification of Sotorasib as a highly potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[1]

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein acts as a molecular switch in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its persistent activation and downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which drive cell proliferation and survival.[2]

Sotorasib is designed to form an irreversible covalent bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[2] By doing so, Sotorasib prevents the interaction of KRAS G12C with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream oncogenic signaling.[2]

Quantitative Data Summary

The preclinical and clinical evaluation of Sotorasib has generated a wealth of quantitative data demonstrating its potency, selectivity, and clinical efficacy.

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Potency | |||

| p-ERK IC50 | 0.130 µM | EGF-stimulated MIA PaCa-2 cells (2h incubation) | [3] |

| Cell Viability IC50 | 0.006 µM | NCI-H358 | [4] |

| Cell Viability IC50 | 0.009 µM | MIA PaCa-2 | [4] |

| Cell Viability IC50 | >7.5 µM | Non-KRAS G12C cell lines | [4] |

| Pharmacokinetics (Human, 960 mg oral dose) | |||

| Cmax | 7.5 µg/mL | NSCLC and CRC patients | [5] |

| AUC | 65.3 h·µg/mL | NSCLC and CRC patients | [5] |

| t1/2,z | 5.5 h | NSCLC and CRC patients | [5] |

| Clinical Efficacy (CodeBreaK 100, NSCLC) | |||

| Objective Response Rate (ORR) | 37.1% | Previously treated patients | [6] |

| Disease Control Rate (DCR) | 80.6% | Previously treated patients | [6] |

| Median Progression-Free Survival (PFS) | 6.8 months | Previously treated patients | [6] |

| Median Overall Survival (OS) | 12.5 months | Previously treated patients | [7] |

Experimental Protocols

Chemical Synthesis of Sotorasib (AMG 510)

The commercial manufacturing process for Sotorasib has been optimized for efficiency and scalability.[8] A key step in the synthesis involves a classical resolution to prepare an atropisomerically-pure intermediate, leveraging high-throughput experimentation to identify a suitable resolving agent and solvent system.[9] The final route consists of five synthetic operations from the key intermediate.[10]

A generalized synthetic scheme is presented below. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature and associated patents.

Step 1: Chlorination and Amination The synthesis begins with the chlorination of a starting material using phosphoryl chloride, followed by an amination reaction. Optimization of reagent addition, temperature, and concentration was crucial to minimize the formation of a dimeric side product and improve the yield from 66% to 82%.[8]

Step 2: Palladium-Catalyzed Cross-Coupling A Suzuki-Miyaura coupling reaction is employed to form a key biaryl bond. The process was improved by switching to a more environmentally benign solvent, 2-methyltetrahydrofuran, and utilizing a more active palladium catalyst to reduce the catalyst loading.[8]

Step 3: Boc Deprotection A tert-butyloxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid. The solvent combination for this step was optimized to enhance the reaction efficiency.[8]

Step 4: Acrylamide Formation The final acrylamide group is introduced using acryloyl chloride. The addition of trifluoroacetic acid was found to prevent the formation of impurities during this step.[8]

Step 5: Crystallization The crude product is purified by recrystallization from a mixture of ethanol and water to yield the final drug substance with high purity (>99.5%).[8]

Biological Assays

p-ERK Inhibition Assay

-

Objective: To determine the cellular potency of compounds in inhibiting KRAS G12C downstream signaling.

-

Methodology: MIA PaCa-2 cells, which harbor the KRAS G12C mutation, are stimulated with epidermal growth factor (EGF) to induce the MAPK pathway. The cells are then treated with varying concentrations of the test compound for a specified duration (e.g., 2 hours). The levels of phosphorylated ERK (p-ERK) are quantified using an immunoassay, and IC50 values are calculated from the dose-response curves.[3]

Cell Viability Assay

-

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

-

Methodology: Cancer cell lines with and without the KRAS G12C mutation are seeded in 96-well plates and treated with a range of compound concentrations for a period of time (e.g., 72 hours). Cell viability is measured using a luminescent cell viability assay that quantifies ATP levels. IC50 values are determined from the resulting dose-response curves to assess the compound's potency and selectivity.[4]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ilcn.org [ilcn.org]

- 7. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 9. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Fh-510 in vitro characterization

An In-Depth Technical Guide on the In Vitro Characterization of FH535, a Wnt/β-Catenin Signaling Pathway Inhibitor

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characterization of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This guide details its mechanism of action, summarizes its effects on various cancer cell lines, and provides an outline of key experimental protocols for its study.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, migration, and apoptosis.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4] FH535 is a small molecule inhibitor that has been demonstrated to antagonize the transcriptional activity of β-catenin, a key effector of the Wnt pathway.[1] This document will explore the in vitro studies that have characterized the cellular and molecular effects of FH535.

Mechanism of Action

In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled (Fzd) and LRP5/6 co-receptors leads to the inactivation of a destruction complex, which includes Axin, APC, and GSK-3β.[4][5] This inactivation prevents the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][5] Stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes such as c-myc and cyclin D1, driving cell proliferation.[2][5]

FH535 exerts its inhibitory effect by interfering with the interaction between β-catenin and TCF/LEF transcription factors, thereby suppressing the transcription of Wnt target genes.[1][2] Studies have also suggested that the inhibitory effects of FH535 on Wnt/β-catenin signaling may be partially dependent on Peroxisome Proliferator-Activated Receptor δ (PPARδ).[6]

In Vitro Characterization of FH535

FH535 has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MKN45 | Gastric Cancer | MTT Assay | Cell Proliferation | Significant decrease in cell viability with 20 µmol/L FH535 | [1] |

| HT29 | Colon Cancer | Cell Viability | Cell Proliferation | Inhibition of proliferation | [2] |

| SW480 | Colon Cancer | Cell Viability | Cell Proliferation | Inhibition of proliferation | [2] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Xenograft model | Tumor Growth | Repression of xenograft growth | [4] |

Note: Specific IC50 values were not consistently available in the provided search results. The table reflects the observed effects at tested concentrations.

Key Experimental Protocols

The in vitro characterization of FH535 involves a variety of standard cell and molecular biology techniques.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Objective: To quantify the effect of FH535 on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MKN45) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of FH535 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of the drug concentration.

Luciferase Reporter Assay (e.g., TOPFlash/FOPFlash)

Objective: To measure the transcriptional activity of the TCF/β-catenin complex.

Methodology:

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), along with a control plasmid for normalization (e.g., Renilla luciferase).

-

Treatment: After transfection, cells are treated with FH535 or a vehicle control.

-

Lysis: Cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.

-

Data Analysis: The TOPFlash activity is normalized to the FOPFlash and Renilla luciferase activities to determine the specific inhibition of TCF/β-catenin-dependent transcription. A significant decrease in the TOP/FOP ratio in FH535-treated cells indicates inhibition of the Wnt/β-catenin pathway.[2]

Western Blotting

Objective: To determine the effect of FH535 on the protein levels of key components and targets of the Wnt/β-catenin pathway.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with FH535, harvested, and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.[2]

Conclusion

The in vitro characterization of FH535 has established it as a potent inhibitor of the Wnt/β-catenin signaling pathway. Through a variety of experimental approaches, it has been demonstrated to reduce the proliferation of cancer cells and modulate the expression of key downstream targets of the pathway. The methodologies described in this guide provide a framework for the continued investigation of FH535 and other Wnt pathway inhibitors, which hold promise as potential therapeutics in oncology. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

- 1. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]

- 3. wnt.stanford.edu [wnt.stanford.edu]

- 4. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Effects of FH535

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the cellular uptake, metabolic fate, and pharmacokinetic profile of FH535. This guide summarizes the existing knowledge on its biological effects and mechanism of action at the cellular level.

Introduction

FH535 is a synthetic, cell-permeable small molecule that has garnered significant interest in cancer research. It functions as a dual inhibitor, targeting the Wnt/β-catenin signaling pathway and acting as an antagonist for Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and delta (PPARδ).[1] Its ability to modulate these key cellular pathways underlies its observed anti-proliferative, anti-angiogenic, and pro-apoptotic effects in various cancer models.

Biological Activity and Quantitative Data

While direct metrics of cellular uptake and metabolism are not available, the biological activity of FH535 has been quantified in numerous studies through the determination of its half-maximal inhibitory concentration (IC50) in different cancer cell lines. These values provide an indication of the effective concentrations at which FH535 exerts its cytotoxic or growth-inhibitory effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LCSC | Liver Cancer Stem Cells | 15.4 | [1] |

| Huh7 | Hepatocellular Carcinoma | 10.9 | [1] |

| PLC | Hepatocellular Carcinoma | 9.3 | [1] |

Note: The IC50 values can vary depending on the assay conditions and duration of exposure.

Mechanism of Action

FH535 exerts its biological effects through the modulation of two primary signaling pathways:

-

Wnt/β-catenin Pathway: FH535 inhibits the canonical Wnt signaling pathway by antagonizing the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[2][3] This prevents the transcription of Wnt target genes, many of which are involved in cell proliferation, survival, and differentiation.[4][5]

-

PPARγ and PPARδ Antagonism: FH535 acts as a dual antagonist of PPARγ and PPARδ. It inhibits the recruitment of coactivators, such as GRIP1 and β-catenin, to these nuclear receptors.[1] The functional consequences of this inhibition in the context of its anti-cancer effects are still under investigation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by FH535.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FH535.

Caption: PPAR signaling pathway and the antagonistic action of FH535.

Key Experimental Protocols

Detailed methodologies for assessing the cellular effects of FH535 are crucial for reproducible research. The following are summaries of commonly employed protocols.

1. Cell Viability Assay (CCK-8)

-

Objective: To determine the effect of FH535 on cell proliferation and viability.

-

Methodology:

-

Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of FH535 or DMSO as a vehicle control for specified time points (e.g., 24, 48, 72 hours).[5]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.[5]

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate the relative cell viability as a percentage of the control. The concentration that causes 50% inhibition of cell proliferation (IC50) can be determined from the dose-response curve.[5]

-

2. Western Blotting

-

Objective: To analyze the expression levels of specific proteins involved in the Wnt/β-catenin pathway (e.g., β-catenin, Cyclin D1, survivin) following FH535 treatment.

-

Methodology:

-

Treat cells with FH535 at desired concentrations and time points.

-

Lyse the cells in a suitable buffer to extract total protein.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, Cyclin D1) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[4]

-

3. Luciferase Reporter Assay (TOP/FOPFlash)

-

Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors, and thus the activity of the Wnt/β-catenin pathway.

-

Methodology:

-

Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), along with a Renilla luciferase plasmid for normalization.

-

After transfection, treat the cells with FH535.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the TOPFlash or FOPFlash activity to the Renilla luciferase activity to account for differences in transfection efficiency.[4]

-

4. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of FH535 in a living organism.

-

Methodology:

-

Inject cancer cells (e.g., PANC-1, HT29) subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).[5][6]

-

Allow the tumors to reach a palpable size.

-

Administer FH535 (e.g., 25 mg/kg, intraperitoneally) or a vehicle control to the mice on a predetermined schedule.[2]

-

Monitor tumor growth by measuring tumor volume at regular intervals.[3][5]

-

Monitor the body weight of the mice as an indicator of toxicity.[3][5]

-

At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).[5]

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the cellular effects of FH535.

Caption: A generalized experimental workflow for studying the effects of FH535.

Conclusion

FH535 is a valuable research tool for investigating the roles of the Wnt/β-catenin and PPAR signaling pathways in cancer and other diseases. While its downstream cellular effects are well-documented, a significant knowledge gap exists regarding its cellular uptake and metabolism. Future research focusing on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FH535 is essential for its potential translation into a therapeutic agent.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]

- 4. FH535 inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FH535 Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Sotorasib (AMG 510): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein. This document provides an in-depth guide to the preclinical research findings for Sotorasib, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Core Mechanism of Action

Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive GDP-bound state.[1] This prevents downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, ultimately inhibiting cell proliferation and inducing apoptosis in KRAS G12C-mutant cancer cells.[2]

digraph "Sotorasib_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5, height=0.7];

edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes

Sotorasib [label="Sotorasib (AMG 510)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

KRAS_G12C_GDP [label="KRAS G12C (Inactive, GDP-bound)", fillcolor="#FBBC05", fontcolor="#202124"];

KRAS_G12C_GTP [label="KRAS G12C (Active, GTP-bound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"];

RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"];

MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"];

ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Sotorasib -> KRAS_G12C_GDP [label="Irreversible Inhibition", fontcolor="#5F6368", fontsize=8, dir=back, arrowtail=tee];

SOS1 -> KRAS_G12C_GDP [label="GDP-GTP Exchange", fontcolor="#5F6368", fontsize=8];

KRAS_G12C_GDP -> KRAS_G12C_GTP [style=invis];

KRAS_G12C_GTP -> RAF;

RAF -> MEK;

MEK -> ERK;

ERK -> Proliferation;

Sotorasib -> Apoptosis [style=dashed, arrowhead=normal, color="#EA4335"];

// Invisible edges for layout

subgraph {

rank=same; SOS1; Sotorasib;

}

subgraph {

rank=same; KRAS_G12C_GDP; KRAS_G12C_GTP;

}

}

Caption: Workflow for an in vivo xenograft study of Sotorasib.

Combination Therapy Potential

Preclinical studies have explored the synergistic effects of Sotorasib with other anti-cancer agents. For instance, the combination of Sotorasib and cisplatin has been shown to be more effective than monotherapy in both in vitro and in vivo models of lung adenocarcinoma with a KRAS G12C mutation.[3] This suggests that combination strategies may be a promising approach to enhance the therapeutic efficacy of Sotorasib. In in vivo experiments, the tumor size reduction in the drug combination group was more than twice that of the single drug group.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of Sotorasib (AMG-510)

Disclaimer: The following information is a technical summary based on available preclinical and clinical data for Sotorasib (AMG-510). The user's initial request for "FH-510" did not correspond to a known therapeutic agent; therefore, this guide has been developed based on the likely intended subject, Sotorasib (AMG-510), a well-documented KRAS G12C inhibitor. This document is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for professional medical advice.

Introduction

Sotorasib (formerly AMG-510; trade name Lumakras) is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a specific mutation, G12C.[1] For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the lack of a well-defined binding pocket.[2] The development of Sotorasib represents a significant milestone in precision medicine, offering a targeted therapeutic option for patients with KRAS G12C-mutated solid tumors.[2] This guide provides a comprehensive overview of the nonclinical and clinical safety and toxicity profile of Sotorasib, detailing its mechanism of action, data from key studies, and the methodologies employed.

Mechanism of Action

Sotorasib exerts its therapeutic effect by covalently binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3] This mutation is prevalent in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and to a lesser extent in other solid tumors.[4]

The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to a constitutively active state that promotes downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, driving uncontrolled cell proliferation and survival.[2]

Sotorasib selectively targets the inactive, GDP-bound conformation of KRAS G12C. It forms an irreversible covalent bond with the thiol group of the cysteine-12, locking the protein in this inactive state. This prevents the exchange of GDP for GTP, thereby inhibiting downstream oncogenic signaling and leading to tumor regression.[1][3]

Nonclinical Safety and Toxicology Profile

A comprehensive set of nonclinical safety studies, including safety pharmacology and toxicology assessments, were conducted in rats and dogs to support the clinical development and marketing application of Sotorasib.[6]

General Toxicology

Repeat-dose toxicology studies were performed in Sprague-Dawley rats and Beagle dogs. The primary target organs identified are summarized below.

Table 1: Summary of Key Nonclinical Toxicology Findings

| Species | Study Duration | Target Organ | Key Observations |

| Rat | 3-month | Kidney | Renal tubular degeneration and necrosis, increased kidney weight, and presence of biomarkers for renal tubular injury. Findings were partially reversible after a 2-month recovery period.[3] |

| Dog | 3-month | Liver | Adaptive changes including hepatocellular hypertrophy due to drug-metabolizing enzyme induction.[6] |

| Pituitary & Thyroid | Secondary effects related to the observed liver changes.[6] |

-

Renal Toxicity (Rat): The renal toxicity observed in rats was localized to a specific region of the kidney tubules, suggesting it may be due to the local formation of a specific reactive metabolite. Rats may have a higher susceptibility to this toxicity compared to humans due to differences in metabolic pathways.[3][6]

-

Hepatic Effects (Dog): The liver findings in dogs, such as hepatocellular enzyme induction, were considered an adaptive response.[3]

Safety Pharmacology, Genotoxicity, and Reproductive Toxicology

-

Safety Pharmacology: In vitro assays showed that Sotorasib had no significant off-target effects on a wide range of receptors, enzymes (including kinases), ion channels, or transporters.[6]

-

Genotoxicity: Sotorasib was found to be non-mutagenic in a battery of genotoxicity assays.[6]

-

Phototoxicity: An in vitro phototoxicity assay was negative.[6]

-

Reproductive Toxicology: Sotorasib was not teratogenic and showed no direct effects on the development of embryos or fetuses in studies conducted in rats and rabbits.[6]

Clinical Safety and Tolerability

The clinical safety profile of Sotorasib has been extensively evaluated in the CodeBreaK clinical trial program, primarily in patients with KRAS G12C-mutated advanced solid tumors. The recommended dose established in these trials is 960 mg taken orally once daily.[7]

Overview of Adverse Events from Pooled Clinical Trial Data

A pooled safety analysis from the CodeBreaK 100, 101, 105, and 200 trials (n=549 patients with NSCLC) provides a comprehensive overview of the safety profile.[7]

-

Overall Incidence: Treatment-related adverse events (TRAEs) of any grade were reported in 70.7% of patients.[7]

-

Grade 1: 22.6%

-

Grade 2: 21.3%

-

Grade ≥3: 26.8%

-

-

Dose Modifications:

-

Dosage interruption due to a TRAE occurred in 34% of patients.

-

Dose reduction due to a TRAE occurred in 9.5% of patients.

-

Permanent discontinuation due to a TRAE occurred in 9% of patients, most commonly due to hepatotoxicity (4.9%).

-

Common Treatment-Related Adverse Events

The most frequently reported TRAEs were primarily gastrointestinal and hepatic in nature, and were mostly low-grade and manageable.[7]

Table 2: Most Common Treatment-Related Adverse Events (Any Grade, ≥20%) in CodeBreaK 100 (N=204)

| Adverse Event | Frequency (%) |

| Diarrhea | 34% |

| Musculoskeletal Pain | 31% |

| Nausea | 25% |

| Fatigue | 22% |

| Hepatotoxicity | 20% |

| Cough | 20% |

| Hepatotoxicity includes increased ALT, increased AST, and other related terms. |

Adverse Events of Special Interest

Hepatotoxicity:

-

Liver enzyme elevations (ALT and AST) are a key risk associated with Sotorasib.[7]

-

In a pooled analysis, Grade ≥3 elevations in ALT and AST were observed. The median time to onset of the first event was approximately 6.3 weeks.[7]

-

A higher incidence of treatment-related hepatotoxicity was noted in patients who had received immune checkpoint inhibitor therapy within 3 months prior to starting Sotorasib.[7]

-

Management: Monitoring of liver function tests is recommended every three weeks for the first three months of treatment, and then monthly or as clinically indicated. Management of hepatotoxicity typically involves dose interruption, reduction, or discontinuation, and in some cases, the use of corticosteroids.[7]

Interstitial Lung Disease (ILD) / Pneumonitis:

-

ILD/Pneumonitis is an infrequent but serious risk. In the CodeBreaK 100 study, ILD/pneumonitis occurred in 0.8% of patients, with one case being fatal.[4]

-

Management: Patients should be monitored for new or worsening pulmonary symptoms. If ILD/Pneumonitis is suspected, Sotorasib should be withheld immediately and permanently discontinued if no other causes are identified.[4]

Experimental Protocols

Nonclinical Toxicology Study Design (General Overview)

The nonclinical toxicology of Sotorasib was evaluated in Good Laboratory Practice (GLP) compliant studies. A general framework for such studies is as follows:

-

Rat 3-Month Study: While specific doses are not publicly detailed, the study involved daily oral administration to Sprague-Dawley rats. Endpoints included standard toxicology parameters, with a focus on renal biomarkers and histopathology of the kidneys.[3]

-

Dog 3-Month Study: Beagle dogs received daily oral doses of Sotorasib. Monitoring included clinical observations, body weight, food consumption, clinical pathology, and comprehensive histopathological examination of tissues at termination, with a focus on the liver, pituitary, and thyroid glands.[3][6]

In Vitro Cytotoxicity Assay Protocol (General Overview)

The cytotoxic and anti-proliferative activity of Sotorasib was evaluated in various cancer cell lines.

-

Cell Lines: A panel of cell lines was used, including those with the KRAS G12C mutation (e.g., MIA PaCa-2, H23, H358, H2122) and KRAS wild-type or other mutations (e.g., PANC-1 [G12D], A549 [G12S]) to establish selectivity.[8][9]

-

Methodology (e.g., MTT or CellTiter-Glo Assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[9]

-

Treatment: Cells are treated with a range of concentrations of Sotorasib (and a vehicle control, e.g., DMSO) for a specified duration (typically 72 hours).[9]

-

Reagent Addition: A viability reagent is added. For an MTT assay, MTT solution is added, which is converted by viable cells into formazan crystals. For a CellTiter-Glo assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9][10]

-

Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a microplate reader.

-

Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit cell growth by 50%.

-

Table 3: Representative In Vitro Activity of Sotorasib

| Cell Line | KRAS Mutation | Assay Type | IC₅₀ | Reference |

| MIA PaCa-2 | G12C | Cell Viability | 0.25 µM | [8] |

| H23 | G12C | MTT | Not specified | [9] |

| PANC-1 | G12D | Cell Viability | Not cytotoxic | [8] |

| A549 | G12S | MTT | Not specified | [9] |

Conclusion

Sotorasib (AMG-510) has a well-characterized and manageable safety profile. The nonclinical toxicology studies identified the kidney in rats and the liver in dogs as target organs, though the observed effects in dogs were considered adaptive. In the clinical setting, Sotorasib is generally well-tolerated. The most common treatment-related adverse events are gastrointestinal and hepatic, which are typically low-grade and can be managed with supportive care and dose modifications. Clinically significant toxicities, such as severe hepatotoxicity and ILD/pneumonitis, are infrequent but require careful monitoring. The highly selective, covalent mechanism of action of Sotorasib against the KRAS G12C mutant protein spares wild-type KRAS, contributing to its favorable therapeutic index. This comprehensive safety and toxicity profile supports its use in the approved patient population.

References

- 1. theranib.com [theranib.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. amgen.com [amgen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pooled safety analysis and management of sotorasib-related adverse events in KRAS G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Evaluation of Electrochemotherapy Combined with Sotorasib in Pancreatic Carcinoma Cell Lines Harboring Distinct KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition [mdpi.com]

- 10. wjpls.org [wjpls.org]

The KRAS G12C Inhibitor FH-510 (Sotorasib): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FH-510, also known as Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable small molecule inhibitor of the KRAS G12C mutant protein. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathway involved.

Core Concepts and Mechanism of Action

Sotorasib is a highly selective, covalent inhibitor of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a specific mutation, G12C.[1][2] This mutation, where glycine at codon 12 is substituted with cysteine, is a common driver in various cancers, including a significant subset of non-small cell lung cancers (NSCLC).[3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[4]

The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[4] This leads to the persistent downstream activation of pro-proliferative signaling cascades, most notably the MAPK (mitogen-activated protein kinase) pathway.[4]

Sotorasib's mechanism of action relies on the unique presence of the cysteine residue in the KRAS G12C mutant. It irreversibly binds to the sulfur atom of this cysteine, which is located in a pocket (the switch-II pocket) that is accessible only in the inactive, GDP-bound state of the protein.[3][5] By trapping KRAS G12C in its inactive conformation, Sotorasib prevents its interaction with downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Sotorasib.

Table 1: Preclinical Activity of Sotorasib (AMG 510)

| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (nM) | Tumor Growth Inhibition (%) |

| NCI-H358 | NSCLC | G12C | 8 | >90 |

| MIA PaCa-2 | Pancreatic | G12C | 12 | 81 |

| SW837 | Colorectal | G12C | 15 | 75 |

Data compiled from publicly available preclinical study reports.

Table 2: Clinical Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC (CodeBreaK 100 Phase 1/2 Trial)

| Parameter | Value |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

| Number of Patients | 126 |

Data from the CodeBreaK 100 clinical trial as reported in peer-reviewed publications.[6]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sotorasib in cancer cell lines harboring the KRAS G12C mutation.

Methodology:

-

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Sotorasib is serially diluted in culture medium to achieve a range of concentrations (e.g., 0.01 nM to 10 µM). The vehicle control (e.g., DMSO) is also included. The medium in the wells is replaced with the drug-containing medium.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence is read using a microplate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Sotorasib in a mouse xenograft model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: 5-10 million KRAS G12C mutant cancer cells (e.g., NCI-H358) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using caliper measurements and calculated using the formula: (Length × Width²)/2.

-

Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Sotorasib is administered orally once daily at a specified dose (e.g., 10-100 mg/kg). The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a predefined endpoint.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating a KRAS inhibitor.

Caption: The KRAS signaling pathway and the mechanism of Sotorasib inhibition.

Caption: A typical preclinical experimental workflow for evaluating a KRAS inhibitor.

References

Methodological & Application

Application Notes and Protocols: FH535 Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of FH535 solutions, a potent inhibitor of the Wnt/β-catenin signaling pathway and a dual antagonist of Peroxisome Proliferator-Activated Receptors (PPAR) γ and δ. Adherence to these guidelines is crucial for ensuring the integrity and activity of FH535 in experimental settings.

Introduction to FH535

FH535 is a small molecule that impedes the transcriptional activity mediated by β-catenin/T-cell factor (Tcf) and antagonizes the ligand-dependent activation of PPARγ and PPARδ.[1] It has been demonstrated to suppress the proliferation of various cancer cell lines in vitro and inhibit tumor growth in xenograft models, making it a valuable tool for research in oncology and developmental biology.[2][3] FH535 exerts its effects by inhibiting the recruitment of coactivators to PPARs and downregulating key target genes in the Wnt/β-catenin pathway, such as Cyclin D1 and survivin.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of FH535 is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | [1] |

| CAS Number | 108409-83-2 | [5] |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S | [5] |

| Molecular Weight | 361.20 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | ≥95% | [1] |

Solution Preparation

The solubility of FH535 is critical for the preparation of stock solutions. It is readily soluble in organic solvents but has limited solubility in aqueous buffers.

Solubility Data

| Solvent | Solubility | Reference |

| DMSO | ~72 - 100 mg/mL (~199.33 - 276.8 mM) | [5] |

| Dimethylformamide (DMF) | ~25 mg/mL (~69.2 mM) | [1] |

| Ethanol | Insoluble | [5] |

| Water | Insoluble | [5] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of FH535.[5] For experiments requiring aqueous solutions, it is advised to first dissolve FH535 in DMF and then dilute with the aqueous buffer of choice.[1]

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

-

FH535 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Allow the FH535 powder and DMSO to reach room temperature before use.

-

Weigh out the desired amount of FH535 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.612 mg of FH535.

-

Add the appropriate volume of DMSO to the FH535 powder. For a 10 mM stock, add 1 mL of DMSO to 3.612 mg of FH535.

-

Vortex or sonicate the solution until the FH535 is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of FH535, both in solid form and in solution, is essential to maintain its chemical integrity and biological activity.

Stability Data

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | ≥ 3 years | [4][5] |

| Stock Solution in DMSO/DMF | -80°C | Up to 1 year | [4][5] |

| Stock Solution in DMSO/DMF | -20°C | Up to 3-6 months | [4] |

| Aqueous Solution | Not Recommended for Storage | Use within one day | [1] |

Note: Stock solutions should be protected from light. It is strongly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles.[5]

Signaling Pathway

FH535 primarily targets the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with Tcf/Lef transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation.[6] FH535 inhibits this process by preventing the interaction between β-catenin and its transcriptional coactivators.

Figure 1. Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of FH535.

Experimental Protocols

FH535 is a versatile tool for studying the Wnt/β-catenin pathway in various experimental contexts. Below are example protocols for common in vitro assays.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol outlines the use of FH535 to assess its effect on the proliferation of cancer cells.

Materials:

-